

The Discovery and Development of SB 218795: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] This document provides a comprehensive technical overview of the discovery and development of SB 218795, with a focus on its pharmacological characterization. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro and in vivo assays, and a visualization of the NK3 receptor signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery investigating the tachykinin system and the therapeutic potential of NK3 receptor antagonists.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide range of physiological processes. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. NKB is the preferential endogenous ligand for the NK3 receptor, which is predominantly expressed in the central nervous system. The activation of the NK3 receptor has been implicated in the pathophysiology of various disorders, including schizophrenia, anxiety, and pain.



The discovery of non-peptide antagonists for the tachykinin receptors has been a significant focus of pharmaceutical research. **SB 218795** emerged from a medicinal chemistry program aimed at identifying potent and selective antagonists for the human NK3 receptor. It belongs to the 4-quinolinecarboxamide class of compounds and has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the NK3 receptor.

Quantitative Data

The pharmacological profile of **SB 218795** is characterized by its high affinity for the human NK3 receptor and its significant selectivity over the NK1 and NK2 receptor subtypes. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of SB 218795

Parameter	Receptor	Species	Value	Reference
Binding Affinity (Ki)	hNK3	Human	13 nM	[1][2]
hNK2	Human	~1170 nM (90- fold selective)	[1][2]	
hNK1	Human	~91,000 nM (7000-fold selective)	[1][2]	
Functional Antagonism (pA2)	NK3	Rabbit	Not explicitly calculated, but demonstrated surmountable antagonism	[3]
Functional Antagonism (apparent pKB)	NK3	Rabbit	7.4 ± 0.06 (against senktide)	[3]

Table 2: In Vivo Activity of SB 218795



Model	Agonist	Species	Dose of SB 218795	Effect	Reference
Pupillary Constriction (Miosis)	Senktide	Rabbit	0.25 - 1 mg/kg (i.v.)	Up to 78% inhibition of senktide-induced miosis	[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of **SB 218795**.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of **SB 218795** for the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To determine the equilibrium dissociation constant (Ki) of **SB 218795** for the human NK3 receptor.

Materials:

- Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK3 receptor (CHO-hNK3).
- Radioligand: [125]-[MePhe7]-NKB (a high-affinity NK3 receptor agonist).
- Non-specific Binding Control: A high concentration of an unlabeled NK3 receptor antagonist (e.g., 10 μM SB 222200).
- Test Compound: SB 218795.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.



- Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
- Scintillation Counter.

Procedure:

- Membrane Preparation: Homogenize CHO-hNK3 cells in cold lysis buffer and centrifuge to
 pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein
 concentration using a standard protein assay (e.g., BCA assay).[4]
- Assay Setup: In a 96-well plate, combine the following in a final volume of 250 μL:
 - 150 μL of cell membrane preparation (typically 3-20 μg of protein).[4]
 - \circ 50 μ L of various concentrations of **SB 218795** or vehicle (for total binding) or 10 μ M SB 222200 (for non-specific binding).
 - 50 μL of [125]-[MePhe7]-NKB at a concentration close to its Kd.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
- Filtration: Terminate the binding reaction by rapid filtration through the PEI-soaked GF/C filters using the cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]
- Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of SB 218795. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay



This protocol describes a method to assess the functional antagonist activity of **SB 218795** by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human NK3 receptor.

Objective: To determine the potency of **SB 218795** in antagonizing senktide-induced intracellular calcium release.

Materials:

- Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor (HEK293-hNK3).
- Calcium Indicator Dye: Fluo-4 AM.
- Agonist: Senktide (a selective NK3 receptor agonist).
- Test Compound: SB 218795.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
- Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed HEK293-hNK3 cells into a 96-well black, clear-bottom plate and grow to confluence.[5]
- Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 60 minutes.
- Antagonist Pre-incubation: Wash the cells to remove excess dye. Add various concentrations
 of SB 218795 to the wells and incubate at room temperature for 15-30 minutes.
- Fluorescence Measurement: Place the plate in the fluorescence plate reader.
- Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.



- Agonist Addition: Add a fixed concentration of senktide (typically the EC₈₀) to the wells to stimulate the cells.
- Signal Detection: Continuously record the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).
- Data Analysis: Determine the inhibitory effect of SB 218795 on the senktide-induced calcium response. Plot the percentage of inhibition against the concentration of SB 218795 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pupillary Constriction (Miosis) Model

This protocol describes an in vivo method to evaluate the efficacy of **SB 218795** in a physiological model of NK3 receptor activation.

Objective: To assess the ability of **SB 218795** to inhibit senktide-induced miosis in conscious rabbits.

Materials:

- Animals: Conscious male New Zealand White rabbits.
- Agonist: Senktide.
- Test Compound: SB 218795.
- Vehicle: Saline or other appropriate vehicle for intravenous administration.
- Pupil Measurement Device: A pupillometer or a caliper for measuring pupil diameter.

Procedure:

- Acclimatization: Allow the rabbits to acclimate to the experimental environment to minimize stress.
- Baseline Measurement: Measure the basal pupil diameter of both eyes.



- Antagonist Administration: Administer SB 218795 intravenously (i.v.) at various doses (e.g., 0.25, 0.5, 1 mg/kg).
- Agonist Challenge: After a predetermined pre-treatment time, administer a fixed dose of senktide intravenously to induce pupillary constriction.
- Pupil Measurement: Measure the pupil diameter at regular intervals after senktide administration to determine the maximal miotic response.
- Data Analysis: Calculate the change in pupil diameter from baseline. Compare the miotic
 response in SB 218795-treated animals to that in vehicle-treated control animals. Determine
 the dose-dependent inhibitory effect of SB 218795 on senktide-induced miosis.

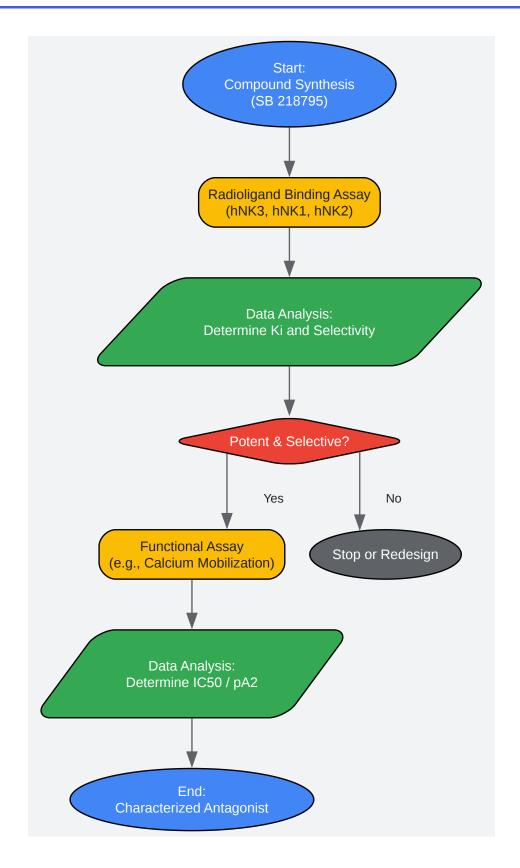
Signaling Pathways and Experimental Workflows NK3 Receptor Signaling Pathway

Activation of the NK3 receptor by its endogenous ligand, Neurokinin B (NKB), or a selective agonist like senktide, initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses. **SB 218795** acts as a competitive antagonist, blocking the binding of agonists to the NK3 receptor and thereby inhibiting this downstream signaling.[6]









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